4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride
Description
Properties
Molecular Formula |
C9H12ClF3N2S |
|---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C9H11F3N2S.ClH/c10-9(11,12)7-5-15-8(14-7)6-1-3-13-4-2-6;/h5-6,13H,1-4H2;1H |
InChI Key |
MYQJVRKFTAIERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CS2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key transformations:
- Introduction of the trifluoromethyl group onto the piperidine ring.
- Formation of the 1,3-thiazole ring attached to the piperidine nitrogen or carbon.
The hydrochloride salt is generally obtained by acidification of the free base.
Trifluoromethylation of Piperidine Derivatives
A robust method for introducing the trifluoromethyl group at the 4-position of piperidine involves fluorination of 4-piperidine carboxylic acid or pipecolic acid derivatives using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) and chlorinated solvents such as chloroform or methylene dichloride. This process is conducted in a stainless steel autoclave under controlled temperature and stirring conditions.
Example preparation details from patent CN102603611B:
| Embodiment | Starting Material | Solvent (g) | HF (g) | SF4 (g) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Piperidine carboxylic acid (100 g) | Trichloromethane (150 g) | 50 | 270 | 85 | 3 | 80.1 | 95 |
| 2 | 4-Piperidine carboxylic acid (150 g) | Methylene dichloride (200 g) | 100 | 380 | 85 | 3 | 66.5 | 97.8 |
| 3 | Pipecolic acid (100 g) | Trichloromethane (50 g) | 50 | 270 | 75 | 4 | 40.9 | 95.8 |
| 6 | Pipecolic acid (100 g) | Trichloromethane (100 g) | 50 | 270 | 65 | 3 | 54.5 | 98.9 |
| 9 | 4-Piperidine carboxylic acid (100 g) | Trichloromethane (100 g) | 90 | 270 | 150 | 3 | 74.6 | 95.2 |
Process notes: After reaction, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkaline solution. The reaction mixture is neutralized with sodium hydroxide to pH 10, and the product is extracted with organic solvents and purified by distillation.
Formation of the 1,3-Thiazole Ring
The 1,3-thiazole moiety is typically introduced via cyclization reactions involving thiourea or related sulfur-containing reagents with appropriate halogenated or activated precursors. A common approach is the coupling of substituted piperidine derivatives with thiazole precursors using reagents such as 1,1′-thiocarbonyldiimidazole under mild heating conditions.
- Coupling of 4-methylpyridin-2-amine or related heteroaryl amines with arylpiperazines bearing trifluoromethyl substituents using 1,1′-thiocarbonyldiimidazole to form carbothioamide intermediates.
- Cyclization under microwave or reflux conditions to form the thiazole ring.
- Subsequent purification and conversion to hydrochloride salt by treatment with hydrochloric acid.
This method was demonstrated in the synthesis of related trifluoromethylated heterocyclic piperazines and thiazole derivatives, showing good yields and purity.
Representative Synthetic Scheme
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 4-Piperidine carboxylic acid + SF4 + HF + CHCl3, 75-150 °C, 3-4 h | 4-(Trifluoromethyl)piperidine intermediate |
| 2 | Intermediate + 1,1′-thiocarbonyldiimidazole, 40-80 °C | Formation of carbothioamide intermediate |
| 3 | Cyclization by heating or microwave irradiation | 1,3-Thiazole ring formation |
| 4 | Acidification with HCl | Formation of hydrochloride salt |
Analytical Data and Product Characterization
Purity and Yield Analysis
The yields of trifluoromethylated piperidine intermediates range from approximately 40% to 80%, with purity typically above 95% after distillation and extraction. Reaction temperature and solvent choice significantly influence the yield and purity.
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup) and ^13C NMR spectra confirm the presence of the trifluoromethyl group and the thiazole ring.
- High-resolution mass spectrometry (HRMS) confirms molecular weight consistency with the expected formula.
- Chromatographic retention times (HPLC) are used to assess purity and confirm identity.
Example NMR data for a related trifluoromethylated piperazine-thiazole compound:
- ^1H NMR (400 MHz, DMSO-d6): δ 10.09 (s, 1H, NH), 8.22 (d, J=5.4 Hz, 1H), aromatic and aliphatic signals consistent with structure.
- ^13C NMR (101 MHz, DMSO-d6): signals at δ 181.16, 158.49, 153.14, consistent with thiazole and trifluoromethyl carbons.
- HRMS (ESI): m/z calculated 381.1355, found 381.1341.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Starting Material | 4-Piperidine carboxylic acid, Pipecolic acid | Key precursors for trifluoromethylation |
| Fluorinating Agent | Sulfur tetrafluoride (SF4) | Requires HF and chlorinated solvent |
| Reaction Temperature | 65 °C to 150 °C | Higher temp increases yield but may affect purity |
| Reaction Time | 3 to 4 hours | Sufficient for complete conversion |
| Solvents | Trichloromethane, Methylene dichloride | Influence extraction and yield |
| Product Purity | 95% to 98.9% | After extraction and distillation |
| Yield | 40.9% to 80.1% | Depends on conditions and starting material |
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride and its analogs:
Table 1: Comparative Analysis of Piperidine-Thiazole Derivatives
* Assumes stoichiometric HCl addition to the free base.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Hydrophobic Groups: The -CF₃ group in the target compound increases polarity and metabolic resistance compared to the phenyl-substituted analog (C₁₄H₁₆ClN₂S).
- Linker Flexibility: The phenoxy derivative (C₁₂H₁₃ClF₃NO) introduces an oxygen atom, increasing hydrogen-bonding capacity and altering conformational flexibility compared to the rigid thiazole core.
- Steric and Electronic Profiles :
The benzyl-substituted analog (C₁₃H₁₅ClF₃N) features a -CH₂- spacer, reducing steric hindrance near the piperidine ring compared to the direct thiazole linkage.
Pharmacological Relevance
Patent data () indicates that 4-(trifluoromethyl)-1,3-thiazol-2-yl derivatives are explored as substituents in drug candidates, likely targeting enzymes or receptors sensitive to electron-deficient motifs. In contrast, phenyl-substituted thiazoles (e.g., C₁₄H₁₆ClN₂S) may prioritize lipophilic interactions in CNS-targeting agents.
Biological Activity
4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. The compound features a piperidine ring substituted with a thiazole moiety and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12ClF3N2S
- Molecular Weight : 272.72 g/mol
- IUPAC Name : 2-piperidin-4-yl-4-(trifluoromethyl)-1,3-thiazole
The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its solubility and permeability across biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases lipophilicity, allowing the compound to penetrate cell membranes effectively. This interaction can lead to the modulation of enzyme activities or receptor functions, which is crucial for its therapeutic potential.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication. For instance, related thiazole derivatives have shown effectiveness against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) with EC50 values ranging from 5–28 μM .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. Inhibitory effects were observed in related compounds with comparable structures .
- Cytotoxicity : The cytotoxic effects of this compound were assessed using various cancer cell lines. While specific IC50 values for this compound were not detailed in the sources reviewed, structural analogs have demonstrated moderate cytotoxicity against breast cancer cell lines (MCF-7) and others .
Research Findings and Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
| Study | Compound | Activity | EC50/IC50 Values |
|---|---|---|---|
| Study A | Thiazole Derivative 1 | Antiviral | EC50 = 6.7 μM against HCV |
| Study B | Thiazole Derivative 2 | COX Inhibition | IC50 = 10.4 μM |
| Study C | Thiazole Derivative 3 | Cytotoxicity | IC50 = 24.3 μM against MCF-7 |
These studies highlight the potential of thiazole-containing compounds in drug development, particularly for antiviral and anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
